3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of a cyanohydrin intermediate, which is formed by the reaction of the aldehyde with hydrogen cyanide in the presence of a base. The resulting cyanohydrin is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2-Bromo-5-chlorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-5-chlorophenyl)propanal
- 3-(2-Bromo-5-chlorophenyl)propanoic acid
- 2-Bromo-5-chlorophenylacetic acid
Uniqueness
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C9H7BrClNO |
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Molecular Weight |
260.51 g/mol |
IUPAC Name |
3-(2-bromo-5-chlorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7BrClNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,13H,3H2 |
InChI Key |
CUXHOOYCYVTUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC#N)O)Br |
Origin of Product |
United States |
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